molecular formula C9H7ClN2O B1428665 2-Chloro-6-methoxyquinazoline CAS No. 850424-11-2

2-Chloro-6-methoxyquinazoline

Cat. No.: B1428665
CAS No.: 850424-11-2
M. Wt: 194.62 g/mol
InChI Key: NKHDIWOWDNCSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxyquinazoline typically involves the reaction of 2-chloroquinazoline with methoxy-substituted reagents under controlled conditions. One common method includes the use of methanol as a solvent and a base such as sodium methoxide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, which can have different functional groups depending on the reagents used .

Scientific Research Applications

Scientific Research Applications

The applications of 2-Chloro-6-methoxyquinazoline can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. It acts primarily by targeting specific protein kinases involved in cancer progression, particularly the B-Raf protein kinase. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell division and survival in cancer cells .
  • Targeting BRAFV600E Mutation : Research indicates that this compound shows selective inhibition of the BRAFV600E mutant form of B-Raf, which is prevalent in certain cancers such as melanoma. This specificity may lead to fewer side effects compared to traditional chemotherapy agents.

Biological Research

  • Inhibition of Kinase Activity : Studies have demonstrated that derivatives of this compound can inhibit various kinases, which play significant roles in cellular signaling pathways. This property makes it a useful tool for exploring kinase-related biological processes .
  • Cytotoxicity Studies : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against a range of cancer cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer). For instance, one derivative demonstrated an IC50 value as low as 5.64 μM against HCT116 cells.

Industrial Applications

  • Pharmaceutical Development : The compound serves as an intermediate in the synthesis of more complex quinazoline derivatives used in drug formulation. Its ability to act as a building block facilitates the development of new therapeutic agents .
  • Agrochemical Applications : this compound is also being explored for its potential use in agrochemicals, particularly as a precursor for developing new pesticides or herbicides .

Table 1: Cytotoxic Potency of this compound Derivatives

CompoundCell LineIC50 (μM)
18BHCT1165.64 ± 0.68
18BHepG223.18 ± 0.45
49HCT1168.50 ± 1.44
49Caco-2Not reported

Case Study 1: Inhibition of β-Catenin/TCF4 Signaling

A study demonstrated that certain derivatives effectively downregulated β-catenin/TCF4 signaling in cancer cells. This was evidenced by reduced expression levels of β-catenin and TCF4 proteins and decreased mRNA levels of Wnt target genes such as c-MYC and Cyclin D1 in treated HCT116 cells.

Case Study 2: Cell Cycle Arrest

Research highlighted that a specific derivative inhibited the proliferation of colorectal cancer cells by blocking their cell cycle at the G2/M phase. Flow cytometry analysis revealed an increase in the percentage of cells in the G2/M phase from approximately 15% to over 82% at higher concentrations .

Mechanism of Action

The primary mechanism of action of 2-Chloro-6-methoxyquinazoline involves the inhibition of the B-Raf protein kinase. This inhibition disrupts the MAPK/ERK signaling pathway, which is crucial for cell division and survival. By targeting the BRAFV600E mutant form, the compound can selectively inhibit the growth of cancer cells with this mutation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methoxyquinazoline is unique due to its specific inhibitory action on the BRAFV600E mutant form of B-Raf kinase, making it a valuable compound in targeted cancer therapy. Its methoxy group also contributes to its distinct chemical properties and reactivity compared to other quinazoline derivatives .

Biological Activity

2-Chloro-6-methoxyquinazoline is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quinazoline backbone, which is a bicyclic structure known for various pharmacological properties. The presence of a chlorine atom at the 2-position and a methoxy group at the 6-position contributes to its unique reactivity and biological profile.

The primary mechanism of action for this compound involves the inhibition of B-Raf protein kinase, particularly the BRAFV600E mutant form. This mutation is prevalent in several cancers, including melanoma. By inhibiting B-Raf, the compound disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. This targeted approach makes it a candidate for selective cancer therapies.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Studies have shown that this compound exhibits significant anticancer effects against various cancer cell lines. For instance, it has demonstrated potent inhibitory effects on BRAFV600E mutant cell lines.
  • Kinase Inhibition : It selectively inhibits B-Raf kinase, which is involved in tumor growth and progression. The IC50 values for this inhibition are reported to be in the low micromolar range, indicating strong activity.

Comparative Table of Kinase Inhibition

CompoundTarget KinaseIC50 (μM)Selectivity
This compoundB-Raf (V600E)0.11High
RegorafenibB-Raf>10Low
FruquintinibB-Raf>10Low

Case Studies and Research Findings

  • Anticancer Efficacy : In vitro studies have shown that this compound can induce apoptosis in cancer cells without causing significant toxicity to normal cells. For example, a study found that this compound led to a reduction in cell viability in COLO 205 colorectal cancer cells with an IC50 value significantly lower than traditional chemotherapeutics like Regorafenib .
  • Mechanistic Insights : Further research has indicated that the compound's ability to inhibit B-Raf leads to downstream effects on other signaling pathways, including PI3K/AKT/mTOR and STAT pathways, which are implicated in cancer progression .
  • Safety Profile : Toxicity studies have also been conducted to assess the safety of this compound. Preliminary results suggest a favorable safety profile with minimal adverse effects observed at therapeutic doses.

Properties

IUPAC Name

2-chloro-6-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-2-3-8-6(4-7)5-11-9(10)12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHDIWOWDNCSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CN=C(N=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731367
Record name 2-Chloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850424-11-2
Record name 2-Chloro-6-methoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850424-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-methoxyquinazolin-2-ol (1eq) and phosphorus oxychloride (2-10eq) was refluxed for 2 hours. The reaction mixture was concentrated and neutralized with sodium carbonate, which was then filtered off. The concentrate was partitioned between ethyl acetate and water. The organic layer was then washed with brine dried and concentrated. The crude was subjected to column chromatography (10% Acetone in hexane) to afford 2-chloro-6-methoxyquinazoline as a beige color solid in 90% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloro-6-methoxyquinazoline (400 mg, 1.75 mmol) in CH2Cl2 (10 mL) was added brine (10 mL) containing 9% NH3.H2O. Then zinc powder (336 mg, 5.25 mmol) was added and the mixture was refluxed for 2 hours. The mixture was diluted with CH2Cl2 (50 mL) and filtered off, the filtrate was neutralized by 2M HCl to pH 7. The aqueous layer extracted with CH2Cl2 (20 mL×2), the combined organic layer washed with brine (30 mL), dried over Na2SO4, filtered and concentrated to give the crude product, which was purified by silica gel column (PE/EtOAc=5/1) to give Intermediate 8 (232 mg, yield 68%). 1H NMR (CDCl3 300 MHz): δ 9.20 (s, 1H), 7.90 (d, J=9.3 Hz, 1H), 7.40 (dd, J=9.3, 2.7 Hz, 1H), 7.15 (d, J=3.0 Hz, 1H), 3.95 (s, 3H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
336 mg
Type
catalyst
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6-methoxyquinazoline
Reactant of Route 2
2-Chloro-6-methoxyquinazoline
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-methoxyquinazoline
Reactant of Route 4
2-Chloro-6-methoxyquinazoline
Reactant of Route 5
2-Chloro-6-methoxyquinazoline
Reactant of Route 6
2-Chloro-6-methoxyquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.